An In-depth Technical Guide to the Physicochemical Properties of 1-(2,2-Difluoroethyl)pyrrolidin-3-ol
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,2-Difluoroethyl)pyrrolidin-3-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The pyrrolidine ring, a prevalent motif in numerous biologically active molecules, when functionalized, provides a three-dimensional architecture that can be tailored for specific biological targets.[1] This guide focuses on 1-(2,2-difluoroethyl)pyrrolidin-3-ol, a molecule that combines the structural rigidity of the pyrrolidine core with the electronic effects of a difluoroethyl substituent. Understanding the fundamental physicochemical properties of this compound is paramount for its potential application in drug discovery and development, influencing aspects from synthetic route optimization to ADME (absorption, distribution, metabolism, and excretion) profiling.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(2,2-difluoroethyl)pyrrolidin-3-ol. In the absence of extensive experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and data from analogous structures to provide scientifically grounded estimations. Furthermore, detailed experimental protocols for the determination of these key parameters are provided to empower researchers in their laboratory investigations.
Molecular Structure and Core Properties
The foundational attributes of 1-(2,2-difluoroethyl)pyrrolidin-3-ol are derived from its molecular formula and structure. The (R)-enantiomer of this compound is assigned the CAS Number 1567857-54-8.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₁F₂NO | [2] |
| Molecular Weight | 151.15 g/mol | [2] |
| CAS Number (R-enantiomer) | 1567857-54-8 | [2] |
The structure features a pyrrolidine ring, which is a five-membered saturated heterocycle containing a nitrogen atom. The hydroxyl group at the 3-position and the N-substituted 2,2-difluoroethyl group are key determinants of the molecule's properties.
Predicted Physicochemical Properties
The introduction of the 2,2-difluoroethyl group is expected to significantly influence the physicochemical properties of the pyrrolidin-3-ol scaffold. The high electronegativity of fluorine atoms creates a strong dipole moment and alters the electron distribution within the molecule.
| Property | Predicted Value/Range | Scientific Rationale and Comparative Analysis |
| Melting Point | Likely a low-melting solid or a high-boiling liquid at room temperature. | The non-fluorinated analog, pyrrolidin-3-ol, is a solid with a melting point of around 35 °C. The introduction of the difluoroethyl group increases the molecular weight and may enhance crystal lattice interactions, potentially leading to a higher melting point. However, the increased conformational flexibility of the side chain could also disrupt efficient crystal packing. |
| Boiling Point | Estimated to be in the range of 180-220 °C at atmospheric pressure. | The boiling point is expected to be significantly higher than that of pyrrolidin-3-ol due to the increased molecular weight and polarity. The difluoroethyl group will increase van der Waals forces. |
| Solubility | Moderately soluble in water, with good solubility in polar organic solvents like ethanol, methanol, and DMSO. | The hydroxyl and amine functionalities contribute to water solubility through hydrogen bonding. However, the difluoroethyl group will increase the lipophilicity of the molecule, potentially reducing aqueous solubility compared to the non-fluorinated parent compound.[3][4] The presence of both polar and non-polar regions suggests amphiphilic character. |
| pKa (of the conjugate acid) | Estimated to be in the range of 8.5 - 9.5. | The basicity of the pyrrolidine nitrogen is expected to be lower than that of pyrrolidine itself (pKa of conjugate acid ≈ 11.3) due to the electron-withdrawing inductive effect of the two fluorine atoms on the ethyl substituent.[5] This effect reduces the electron density on the nitrogen, making it a weaker base. |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 0.5 - 1.5. | The difluoroethyl group will increase the lipophilicity of the molecule compared to pyrrolidin-3-ol. The exact value will be a balance between the hydrophilic alcohol and amine groups and the more lipophilic difluoroethyl and pyrrolidine core. |
Experimental Protocols for Physicochemical Property Determination
Accurate experimental determination of these properties is crucial for drug development. The following are standard, validated protocols.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from solid to liquid. For impure substances, the melting point is typically depressed and occurs over a wider range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.[6][7][8]
Diagram: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Micro Boiling Point Determination
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed in the test tube with the open end down.
-
Heating: The test tube is gently heated in a suitable bath (e.g., oil bath).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.
-
Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9][10][11]
Diagram: Boiling Point Determination Setup
Caption: Micro Boiling Point Determination Apparatus.
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Methodology: Equilibrium Solubility Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.[12]
Diagram: Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Measurement.
pKa Determination
The pKa is a measure of the acidity of a compound. For an amine, the pKa of its conjugate acid indicates its basicity.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of water or a co-solvent system.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[13][14][15]
Diagram: pKa Determination by Titration
Caption: Potentiometric Titration Setup for pKa Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 1-(2,2-difluoroethyl)pyrrolidin-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the difluoroethyl side chain. The protons on the carbon adjacent to the nitrogen will be deshielded and appear at a lower field. The proton on the carbon bearing the hydroxyl group will also be deshielded. The difluoroethyl group will exhibit complex splitting patterns due to coupling with the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons bonded to the electronegative nitrogen, oxygen, and fluorine atoms will be significantly deshielded.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds.[16][17][18] A single signal, likely a triplet due to coupling with the adjacent methylene protons, is expected for the two equivalent fluorine atoms. The chemical shift will be characteristic of a difluoromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch: A broad, strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[19]
-
N-H Stretch: As this is a tertiary amine, no N-H stretching vibration will be observed.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching of the aliphatic pyrrolidine ring and ethyl group.
-
C-F Stretch: Strong absorption bands in the 1000-1200 cm⁻¹ region are characteristic of C-F stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 151.
-
Fragmentation Pattern: Common fragmentation pathways for pyrrolidine derivatives involve the loss of substituents from the ring and cleavage of the ring itself. The presence of the difluoroethyl group will lead to characteristic fragmentation patterns, including the loss of HF or the entire side chain.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of 1-(2,2-difluoroethyl)pyrrolidin-3-ol. While experimental data for this specific molecule is limited, a robust understanding of its characteristics can be achieved through the application of fundamental chemical principles and comparison with related structures. The detailed experimental protocols and expected spectroscopic signatures outlined herein serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar fluorinated pyrrolidine derivatives in the pursuit of novel therapeutics. The strategic incorporation of fluorine is a well-established paradigm in drug design, and a thorough characterization of the resulting physicochemical properties is the first and most critical step in unlocking the full potential of these unique molecules.
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